5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole
Description
Properties
IUPAC Name |
phenyl N-(5-amino-1-methylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-10(12)9(7-13-15)14-11(16)17-8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELVIEXCSVXHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)OC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3-phenoxycarbonylamino-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenoxycarbonylamino group can be reduced to form corresponding amines.
Substitution: The amino and phenoxycarbonylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole with structurally related pyrazole derivatives, focusing on substituents, synthesis routes, physical properties, and biological activities.
Key Observations:
Substituent Effects: Position 1: Methyl (target) vs. phenyl or nitrophenyl groups influence steric bulk and electronic properties. Position 4: The phenoxycarbonylamino group in the target compound is bulkier and more electron-withdrawing than carboxylic acid or carbonitrile groups, which may reduce metabolic stability but improve target binding in bioactive applications.
Synthesis: The target compound’s synthesis likely parallels methods for similar 5-aminopyrazoles, such as coupling reactions (e.g., using methylhydrazine and phenoxycarbonyl chloride) . In contrast, nitrile-containing analogs (e.g., ) often involve nucleophilic substitution or condensation steps.
Physical Properties: Crystallinity: Substituents like nitrophenyl or carboxylic acid groups promote intermolecular interactions (e.g., H-bonding), enhancing crystal stability. The phenoxycarbonylamino group may similarly contribute to ordered packing. Solubility: The target’s phenoxy group likely increases lipophilicity compared to polar groups (e.g., -COOH ), affecting solubility in aqueous media.
Research Implications
- Structure-Activity Relationships (SAR): The target compound’s unique substituent combination (methyl, phenoxycarbonylamino, amino) positions it as a candidate for optimizing bioactivity and physicochemical properties. Comparative studies with carbonitrile or benzoyl derivatives could refine SAR models.
- Synthetic Optimization : Modular synthesis routes (e.g., Scheme 13 in ) could be adapted to introduce diverse acyl or aryl groups at position 4 for enhanced functionality.
Biological Activity
5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 5-amino-1-methyl-4-(phenoxycarbonylamino)pyrazole
This compound is synthesized through cyclization of appropriate precursors under controlled conditions, which influences its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It primarily acts as an inhibitor of specific enzymes and receptors involved in metabolic pathways. The presence of the phenoxycarbonyl group enhances its binding affinity to target proteins, leading to modulation of their activity .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : Functions as a potent inhibitor of Nicotinamide N-methyl transferase (NNMT), which is implicated in metabolic disorders such as obesity and diabetes .
Table 1: Biological Activity Summary
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent.
- Case Study on Metabolic Disorders :
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in animal models:
| Administration Route | Mean Maximum Plasma Concentration (ng/mL) | Area Under Curve (AUC) (h.ng/mL) | Terminal Elimination Half-life (h) |
|---|---|---|---|
| Intravenous | 14431 | 3708 | 3.80 ± 1.10 |
| Oral | 2252 | 3708 | 6.90 ± 1.20 |
These findings indicate that the compound exhibits favorable pharmacokinetic properties, making it a candidate for further therapeutic exploration .
Q & A
Q. What are the key considerations for synthesizing 5-Amino-1-methyl-4-phenoxycarbonylaminopyrazole with high regioselectivity and functional group compatibility?
To achieve regioselective synthesis, prioritize the order of functional group introduction. For example:
- Amino group protection : Use Boc or acetyl groups to prevent side reactions during subsequent steps .
- Phenoxycarbonylamination : Optimize reaction conditions (e.g., carbodiimide coupling agents like EDCl) to ensure selective acylation at the 4-position of the pyrazole ring .
- Methylation : Employ methyl iodide or dimethyl sulfate under controlled pH to avoid over-alkylation .
Validate regioselectivity via H NMR and X-ray crystallography .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms substitution patterns (mean C–C bond accuracy: ±0.002 Å) .
- Vibrational spectroscopy (IR/Raman) : Identifies functional groups (e.g., NH stretch at ~3400 cm, C=O at ~1700 cm) .
- NMR : C NMR distinguishes between N-methyl and carbonyl carbons (δ 25–30 ppm for CH, δ 160–170 ppm for C=O) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols .
- Antimicrobial activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC calculations .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity and target interactions?
- Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. Validate with MD simulations to analyze binding mode stability .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing phenoxy groups) with activity trends .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Catalyst optimization : Use imidazole or DMAP to enhance acylation efficiency .
- Purification : Employ preparative HPLC or column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate intermediates .
Q. How can structural modifications enhance selectivity for specific molecular targets?
- Heterocyclic fusion : Introduce pyrimidine or benzoxazine rings via [3+2] cycloadditions to improve binding affinity .
- Substituent tuning : Replace phenoxy with fluorophenyl groups to enhance lipophilicity and blood-brain barrier penetration .
- Prodrug design : Incorporate ester moieties for controlled release in vivo .
Q. How should researchers address contradictions in reported biological activity data?
- Standardize assay protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements .
- Meta-analysis : Compare EC/IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
